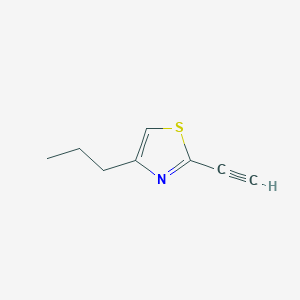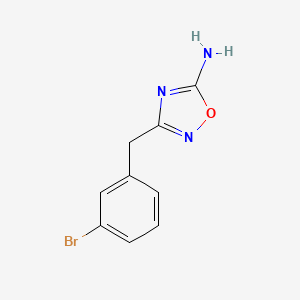![molecular formula C12H18N4 B11735743 N-[(1-Methyl-1H-pyrrol-2-YL)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11735743.png)
N-[(1-Methyl-1H-pyrrol-2-YL)methyl]-1-propyl-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-Methyl-1H-pyrrol-2-YL)methyl]-1-propyl-1H-pyrazol-3-amine is a heterocyclic compound that features both pyrrole and pyrazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Methyl-1H-pyrrol-2-YL)methyl]-1-propyl-1H-pyrazol-3-amine typically involves the condensation of 1-methyl-1H-pyrrole-2-carbaldehyde with 1-propyl-1H-pyrazol-3-amine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[(1-Methyl-1H-pyrrol-2-YL)methyl]-1-propyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
Oxidation: Formation of N-[(1-Methyl-1H-pyrrol-2-YL)methyl]-1-propyl-1H-pyrazol-3-one.
Reduction: Formation of this compound.
Substitution: Formation of this compound derivatives.
Aplicaciones Científicas De Investigación
N-[(1-Methyl-1H-pyrrol-2-YL)methyl]-1-propyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of N-[(1-Methyl-1H-pyrrol-2-YL)methyl]-1-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(1-Methyl-1H-pyrrol-2-YL)methyl]-1-ethyl-1H-pyrazol-3-amine
- N-[(1-Methyl-1H-pyrrol-2-YL)methyl]-1-butyl-1H-pyrazol-3-amine
- N-[(1-Methyl-1H-pyrrol-2-YL)methyl]-1-phenyl-1H-pyrazol-3-amine
Uniqueness
N-[(1-Methyl-1H-pyrrol-2-YL)methyl]-1-propyl-1H-pyrazol-3-amine is unique due to its specific combination of pyrrole and pyrazole rings, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C12H18N4 |
|---|---|
Peso molecular |
218.30 g/mol |
Nombre IUPAC |
N-[(1-methylpyrrol-2-yl)methyl]-1-propylpyrazol-3-amine |
InChI |
InChI=1S/C12H18N4/c1-3-7-16-9-6-12(14-16)13-10-11-5-4-8-15(11)2/h4-6,8-9H,3,7,10H2,1-2H3,(H,13,14) |
Clave InChI |
IEMUWBROJDRAHY-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C=CC(=N1)NCC2=CC=CN2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11735662.png)
![N-[(2,3-difluorophenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11735666.png)

![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-3-cyclopropyl-1-methyl-1H-pyrazol-5-amine](/img/structure/B11735672.png)

![hexyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11735682.png)
![tert-butyl [3-amino-1-(2-fluoroethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B11735705.png)
![(3-Methoxypropyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11735708.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11735715.png)
amine](/img/structure/B11735718.png)
![1,4-dimethyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11735719.png)
amine](/img/structure/B11735724.png)
![{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine](/img/structure/B11735731.png)
![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11735736.png)
